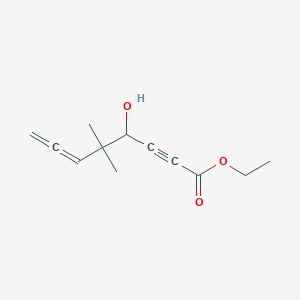
6,7-Octadien-2-ynoic acid, 4-hydroxy-5,5-dimethyl-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Octadien-2-ynoic acid, 4-hydroxy-5,5-dimethyl-, ethyl ester is an organic compound with a complex structure It contains multiple functional groups, including an ester, a hydroxyl group, and a triple bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Octadien-2-ynoic acid, 4-hydroxy-5,5-dimethyl-, ethyl ester typically involves multi-step organic reactions. One common method involves the esterification of 4-hydroxy-5,5-dimethyl-6,7-octadien-2-ynoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Octadien-2-ynoic acid, 4-hydroxy-5,5-dimethyl-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The triple bond can be reduced to a double bond or a single bond using hydrogenation catalysts such as palladium on carbon.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Amines, alcohols, and other nucleophiles
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alkenes or alkanes
Substitution: Formation of amides or esters
Wissenschaftliche Forschungsanwendungen
6,7-Octadien-2-ynoic acid, 4-hydroxy-5,5-dimethyl-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6,7-Octadien-2-ynoic acid, 4-hydroxy-5,5-dimethyl-, ethyl ester involves its interaction with specific molecular targets. The hydroxyl group and ester functionality allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways and lead to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Hydroxy-non-2-ynoic acid, ethyl ester
- 5,6-Octadien-3-ynoic acid, 4-hydroxy-5,5-dimethyl-, ethyl ester
Uniqueness
6,7-Octadien-2-ynoic acid, 4-hydroxy-5,5-dimethyl-, ethyl ester is unique due to its specific arrangement of functional groups and the presence of both double and triple bonds
Eigenschaften
CAS-Nummer |
851191-85-0 |
|---|---|
Molekularformel |
C12H16O3 |
Molekulargewicht |
208.25 g/mol |
InChI |
InChI=1S/C12H16O3/c1-5-9-12(3,4)10(13)7-8-11(14)15-6-2/h9-10,13H,1,6H2,2-4H3 |
InChI-Schlüssel |
GDXWSUQDKOWDAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C#CC(C(C)(C)C=C=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















